N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
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Description
N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.38. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has demonstrated the antitumor potential of quinazolinone analogues, including compounds structurally related to N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide. For example, studies on novel 3-benzyl-4(3H)quinazolinones have shown significant broad-spectrum antitumor activity. These compounds have been evaluated for their in vitro antitumor activity, displaying potency against various cancer cell lines, including CNS, renal, breast, and leukemia cell lines. Molecular docking methodologies have further supported these findings, showing that certain analogues exhibit similar binding modes to known anticancer agents, indicating their potential mechanism of action via inhibition of key cancer-related enzymes (Ibrahim A. Al-Suwaidan et al., 2016).
Structural Aspects and Properties
Structural studies on amide-containing isoquinoline derivatives related to this compound have revealed interesting properties. These studies have focused on the formation of gels and crystalline salts upon treatment with mineral acids, highlighting the versatile chemical behavior and potential applications in material science. The formation of host–guest complexes with enhanced fluorescence emission suggests applications in sensing and optical materials (A. Karmakar et al., 2007).
Vibrational Spectroscopy and Molecular Docking Studies
Vibrational spectroscopy and molecular docking studies have been conducted on quinazolinone acetamides to understand their structural, electronic, and potential biological properties. These studies provide insights into the molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties. Molecular docking results suggest potential inhibitory activity against specific biological targets, indicating the compound's utility in drug discovery and development (A. El-Azab et al., 2016).
Antimicrobial Activities
Synthesis and evaluation of new quinazolinone analogs have also revealed their antimicrobial potential. These compounds have been tested against a variety of bacterial and fungal strains, showing significant activity. Such findings underscore the versatility of this compound-related compounds in developing new antimicrobial agents (N. Patel & A. R. Shaikh, 2011).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-8-13(2)10-15(9-12)22-18(23)11-24-19-16-6-4-5-7-17(16)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUPLIVVRRIUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.